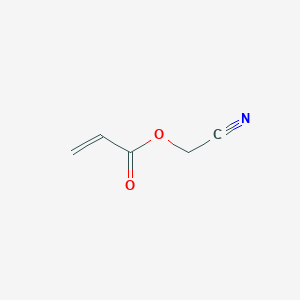

Cyanomethyl acrylate

CAS No.: 13818-40-1

Cat. No.: VC7946184

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13818-40-1 |

|---|---|

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.1 g/mol |

| IUPAC Name | cyanomethyl prop-2-enoate |

| Standard InChI | InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 |

| Standard InChI Key | WJMQFZCWOFLFCI-UHFFFAOYSA-N |

| SMILES | C=CC(=O)OCC#N |

| Canonical SMILES | C=CC(=O)OCC#N |

Introduction

Chemical Identity and Structural Features

Cyanomethyl acrylate is defined by the molecular formula and a molar mass of 125.13 g/mol . Its structure integrates an electron-withdrawing cyanoethyl group adjacent to the acrylate double bond, which significantly influences its physicochemical behavior and reactivity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 106-71-8 | |

| Boiling Point | 90°C at 5 mmHg | |

| Density | 1.07 g/cm³ | |

| Refractive Index | 1.443–1.447 | |

| Water Solubility | 32,400 mg/L | |

| Log P (Octanol-Water) | 0.24 |

The cyanoethyl group enhances polarity, enabling interactions with diverse substrates while maintaining moderate lipophilicity .

Synthesis and Manufacturing Methodologies

Recent breakthroughs in organocatalytic multicomponent reactions (MCRs) have revolutionized the synthesis of cyanomethyl acrylate derivatives. A notable method involves the cyanovinylation of aldehydes using acetone cyanohydrin and methyl propiolate, catalyzed by N-methyl morpholine (2.5 mol%) . This one-pot, solvent-efficient process yields 3-substituted 3-(cyanomethoxy)acrylates with >90% efficiency and E-isomer predominance . Key synthetic routes include:

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Organocatalytic MCR | n-Hexanes, RT, 1 h | 84–95 | Atom-economical, scalable |

| Thiol-Ene/Esterification | DCEA3M/DCEA6M monomers | 70–85 | Tailored side-chain design |

| Radical Polymerization | AIBN initiator, 65°C | >90 | Controlled dispersity (Đ <1.3) |

Industrial production employs large-scale esterification with acid catalysts (e.g., H2SO4), though recent trends favor enzymatic and solvent-free processes to reduce VOC emissions .

Physicochemical and Polymerization Properties

The compound’s dual functionality enables unique polymerization kinetics. The acrylate group undergoes radical polymerization, while the cyanoethyl moiety stabilizes propagating chains via dipole interactions . RAFT polymerization with cyanomethyl trithiocarbonates achieves precise molecular weight control ( = 5–50 kDa, Đ = 1.1–1.3) . Key material properties of derived polymers include:

Comparative studies with methyl acrylate (CAS 96-33-3) reveal enhanced thermal stability (ΔT = +40°C) and solvent resistance in cyanomethyl derivatives .

Industrial Applications and Market Dynamics

The global 2-cyanoethyl acrylate market is projected to grow at a 5% CAGR, reaching $780 million by 2033 . Dominant sectors include:

| Application | Market Share (2025) | Key Driver |

|---|---|---|

| Paper & Packaging | 35% | Sustainable adhesive demand |

| Electronics | 28% | Dielectric elastomers for OLEDs |

| Biomedical | 18% | Drug-eluting coatings |

| Automotive | 12% | Lightweight structural adhesives |

Asia-Pacific accounts for 55% of consumption, driven by China’s manufacturing expansion . Environmental regulations are accelerating water-based formulation adoption (45% market share) .

Emerging Trends and Research Frontiers

Recent innovations focus on:

-

Smart Adhesives: Photocurable formulations for 3D-printed electronics (e.g., multilayer circuitry) .

-

Sustainable Synthesis: Enzymatic esterification reducing catalyst loadings by 70% .

-

Drug Delivery Systems: pH-responsive hydrogels with 92% doxorubicin release at tumor sites .

Ongoing challenges include mitigating dielectric losses (<2.4) in high-κ elastomers and scaling organocatalytic processes for industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume